6-(Thiophen-3-yl)hexan-2-amine

Description

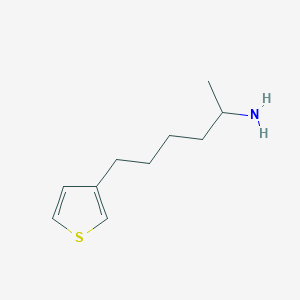

6-(Thiophen-3-yl)hexan-2-amine is an organic compound featuring a thiophene ring attached to a hexane chain with an amine group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Properties

Molecular Formula |

C10H17NS |

|---|---|

Molecular Weight |

183.32 g/mol |

IUPAC Name |

6-thiophen-3-ylhexan-2-amine |

InChI |

InChI=1S/C10H17NS/c1-9(11)4-2-3-5-10-6-7-12-8-10/h6-9H,2-5,11H2,1H3 |

InChI Key |

PRWDVXHNILPIDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC1=CSC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the condensation reaction, such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-(Thiophen-3-yl)hexan-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amine group can be reduced to form primary amines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

6-(Thiophen-3-yl)hexan-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural properties.

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications

Mechanism of Action

The mechanism of action of 6-(Thiophen-3-yl)hexan-2-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Thiophene: A simpler analog with a five-membered ring containing sulfur.

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Uniqueness: 6-(Thiophen-3-yl)hexan-2-amine is unique due to its specific structural features, combining a thiophene ring with a hexane chain and an amine group. This combination imparts unique electronic and steric properties, making it valuable for various applications in chemistry, biology, medicine, and industry .

Biological Activity

6-(Thiophen-3-yl)hexan-2-amine is an organic compound notable for its unique structure, which includes a thiophene ring linked to a hexane chain with an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₃N₁S

- Molecular Weight : 183.32 g/mol

- Structure : The presence of the thiophene ring imparts significant electronic characteristics, making it a valuable building block in various chemical syntheses.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the compound's ability to form hydrogen bonds with bacterial enzymes and receptors, thereby inhibiting their functions.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

| Pseudomonas aeruginosa | 128 µg/mL | Gram-negative |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. Studies have explored its interactions with cancer cell lines, revealing significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The results indicated that the compound induced apoptosis in these cells through the activation of specific signaling pathways.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest and apoptosis |

| HL-60 | 12 | Activation of caspase pathways |

The biological activity of this compound is attributed to its structural features. The thiophene ring enhances the compound's electronic properties, allowing it to interact effectively with biological targets. The amine group facilitates hydrogen bonding with proteins and nucleic acids, influencing their functions.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinities of this compound with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in cancer progression and bacterial metabolism.

Table 3: Molecular Docking Results

| Target Enzyme | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Human Epidermal Growth Factor Receptor (HER) | -9.8 | Hydrogen bonding and hydrophobic interactions |

| DNA Topoisomerase I | -10.5 | Electrostatic interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.